Cas no 1504251-86-8 (5-(propan-2-yl)-1-benzofuran-3-carboxylic acid)

5-(Propan-2-yl)-1-benzofuran-3-carboxylic acid is a benzofuran derivative featuring a carboxylic acid functional group at the 3-position and an isopropyl substituent at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its benzofuran core provides a rigid aromatic structure, while the carboxylic acid group enables further derivatization through esterification, amidation, or other coupling reactions. The isopropyl moiety enhances lipophilicity, potentially improving bioavailability in certain applications. The compound's well-defined structure and reactivity make it valuable for medicinal chemistry research, especially in the design of bioactive molecules targeting inflammation or metabolic disorders.
5-(propan-2-yl)-1-benzofuran-3-carboxylic acid structure
1504251-86-8 structure
Product name:5-(propan-2-yl)-1-benzofuran-3-carboxylic acid
CAS No:1504251-86-8
MF:C12H12O3
Molecular Weight:204.221883773804
MDL:MFCD21281682
CID:4602752
PubChem ID:65669529

5-(propan-2-yl)-1-benzofuran-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-(propan-2-yl)-1-benzofuran-3-carboxylic acid
    • MDL: MFCD21281682
    • インチ: 1S/C12H12O3/c1-7(2)8-3-4-11-9(5-8)10(6-15-11)12(13)14/h3-7H,1-2H3,(H,13,14)
    • InChIKey: NCJRTVAMEVMFCN-UHFFFAOYSA-N
    • SMILES: O1C2=CC=C(C(C)C)C=C2C(C(O)=O)=C1

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • Boiling Point: 342.2±22.0 °C at 760 mmHg
  • フラッシュポイント: 160.8±22.3 °C
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

5-(propan-2-yl)-1-benzofuran-3-carboxylic acid Security Information

5-(propan-2-yl)-1-benzofuran-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-202385-0.1g
5-(propan-2-yl)-1-benzofuran-3-carboxylic acid
1504251-86-8 95.0%
0.1g
$127.0 2025-02-20
Chemenu
CM463551-250mg
5-(propan-2-yl)-1-benzofuran-3-carboxylic acid
1504251-86-8 95%+
250mg
$181 2023-02-17
Chemenu
CM463551-500mg
5-(propan-2-yl)-1-benzofuran-3-carboxylic acid
1504251-86-8 95%+
500mg
$316 2023-02-17
TRC
B526488-50mg
5-(propan-2-yl)-1-benzofuran-3-carboxylic Acid
1504251-86-8
50mg
$ 185.00 2022-06-07
Chemenu
CM463551-1g
5-(propan-2-yl)-1-benzofuran-3-carboxylic acid
1504251-86-8 95%+
1g
$416 2023-02-17
Enamine
EN300-202385-10.0g
5-(propan-2-yl)-1-benzofuran-3-carboxylic acid
1504251-86-8 95.0%
10.0g
$1564.0 2025-02-20
TRC
B526488-100mg
5-(propan-2-yl)-1-benzofuran-3-carboxylic Acid
1504251-86-8
100mg
$ 275.00 2022-06-07
Enamine
EN300-202385-0.05g
5-(propan-2-yl)-1-benzofuran-3-carboxylic acid
1504251-86-8 95.0%
0.05g
$85.0 2025-02-20
Enamine
EN300-202385-1.0g
5-(propan-2-yl)-1-benzofuran-3-carboxylic acid
1504251-86-8 95.0%
1.0g
$365.0 2025-02-20
Enamine
EN300-202385-1g
5-(propan-2-yl)-1-benzofuran-3-carboxylic acid
1504251-86-8 95%
1g
$365.0 2023-09-16

5-(propan-2-yl)-1-benzofuran-3-carboxylic acid 関連文献

5-(propan-2-yl)-1-benzofuran-3-carboxylic acidに関する追加情報

5-(Propan-2-yl)-1-benzofuran-3-carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 1504251-86-8, commonly referred to as 5-(propan-2-yl)-1-benzofuran-3-carboxylic acid, is a structurally unique organic compound that has garnered attention in various fields of chemistry and materials science. This compound belongs to the class of benzofurans, which are aromatic heterocyclic compounds with a furan ring fused to a benzene ring. The presence of the propan-2-yl group at the 5-position and the carboxylic acid group at the 3-position imparts distinctive chemical and physical properties to this molecule.

Benzofuran derivatives have been extensively studied due to their potential applications in drug discovery, material synthesis, and as intermediates in organic synthesis. The 5-(propan-2-yl)-1-benzofuran-3-carboxylic acid structure is particularly interesting because it combines the aromatic stability of the benzofuran core with functional groups that can participate in various chemical reactions. The carboxylic acid group, for instance, can act as a versatile functional group for further modifications, such as esterification or amidation, opening up avenues for its use in pharmaceuticals and agrochemicals.

Recent studies have highlighted the potential of benzofuran-based compounds in the development of novel materials with tailored properties. For example, researchers have explored the use of 5-(propan-2-yl)-1-benzofuran-3-carboxylic acid as a building block for constructing advanced materials with applications in optoelectronics and sensors. The unique electronic properties of the benzofuran moiety, combined with the functional versatility of the carboxylic acid group, make this compound a promising candidate for such applications.

In terms of synthesis, 5-(propan-2-yl)-1-benzofuran-3-carboxylic acid can be prepared through various routes, including oxidative coupling reactions and cyclization processes. One notable approach involves the oxidation of an appropriate dihydrobenzofuran derivative to form the aromatic benzofuran structure. The introduction of the propan-2-yl group typically occurs via alkylation or acylation reactions, followed by hydrolysis to yield the carboxylic acid functionality.

The chemical stability and reactivity of 5-(propan-2-yl)-1-benzofuran-3-carboxylic acid have been investigated in recent studies. These studies reveal that the compound exhibits moderate thermal stability, making it suitable for use in processes that require elevated temperatures. Additionally, its reactivity towards nucleophilic substitution and condensation reactions has been exploited in the synthesis of more complex molecules.

From an environmental perspective, benzofuran derivatives like 5-(propan-2-yl)-1-benzofuran-3-carboxylic acid have been evaluated for their biodegradability and environmental impact. Initial findings suggest that these compounds exhibit moderate biodegradability under aerobic conditions, which is an important consideration for their use in industrial and agricultural applications.

In conclusion, 5-(propan-2-yl)-1-benzofuran-3-carboxylic acid (CAS No. 1504251-86-8) is a versatile organic compound with significant potential in various scientific and industrial domains. Its unique structure, functional groups, and chemical properties make it a valuable tool for researchers and developers working in fields ranging from pharmaceuticals to materials science. As ongoing research continues to uncover new applications and insights into this compound's behavior, its role in advancing scientific knowledge and technological innovation is likely to grow further.

おすすめ記事

推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.